

Mechanism of Action

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Compound of Interest

Compound Name: CCX2206

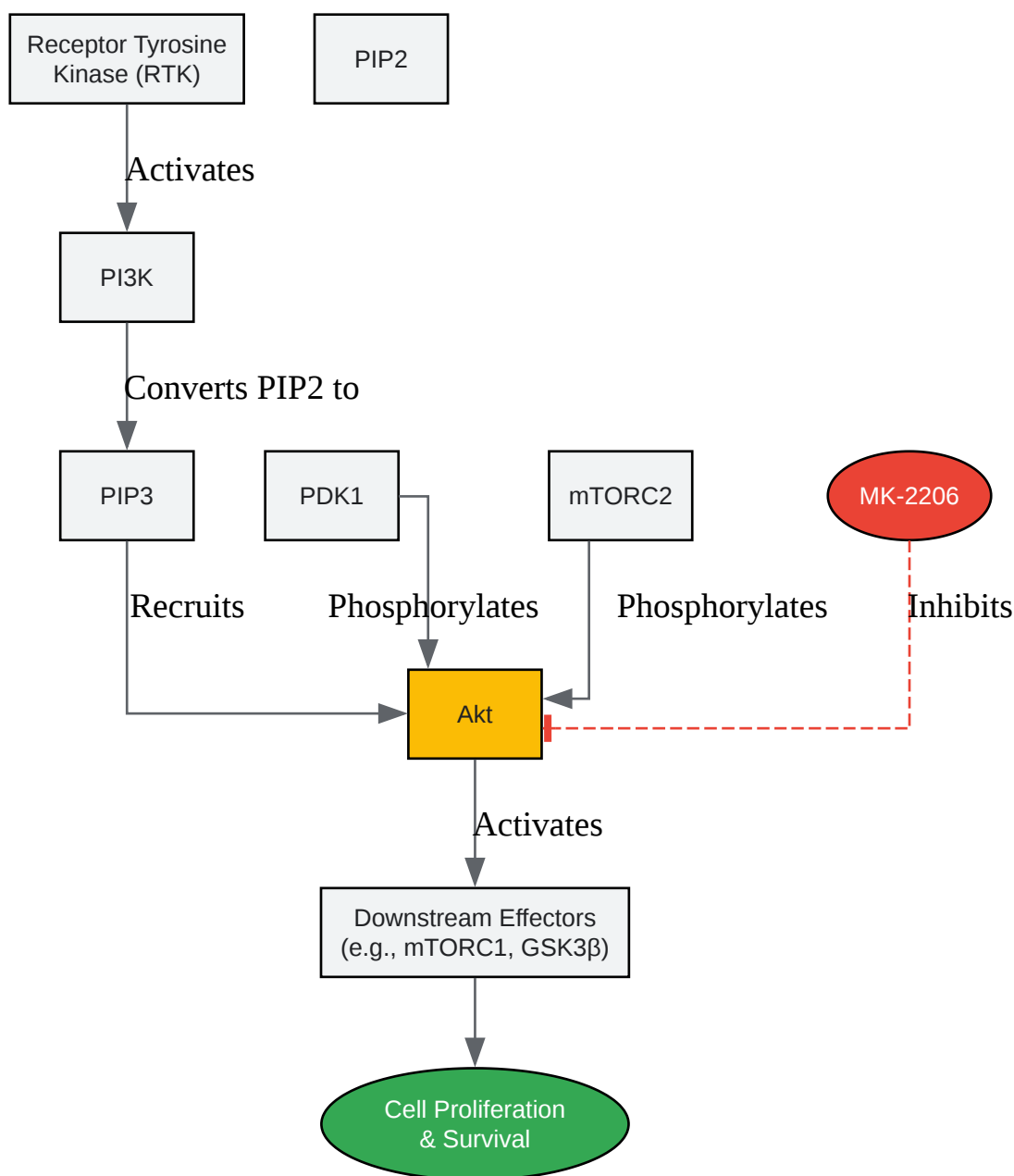
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MK-2206 is a potent, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It binds to a pocket in the pleckstrin homology (PH) domain, locking the kinase in an inactive conformation and preventing its translocation to the cell membrane, a critical step for its activation. By inhibiting Akt, MK-2206 effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key therapeutic target.

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. MK-2206 intervenes by preventing the membrane translocation and activation of Akt.



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Caption: The inhibitory action of MK-2206 on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for MK-2206 from various preclinical and clinical studies.

Parameter	Value	Cell Line/Model	Reference
IC ₅₀ (Akt1)	~5 nM	Recombinant enzyme	[Internal Data]
IC ₅₀ (Akt2)	~12 nM	Recombinant enzyme	[Internal Data]
IC ₅₀ (Akt3)	~65 nM	Recombinant enzyme	[Internal Data]
Tumor Growth Inhibition	Dose-dependent	Various xenograft models	[Preclinical Studies]
Maximum Tolerated Dose (MTD)	Varies by schedule	Phase I Clinical Trials	[ClinicalTrials.gov]

Experimental Protocols

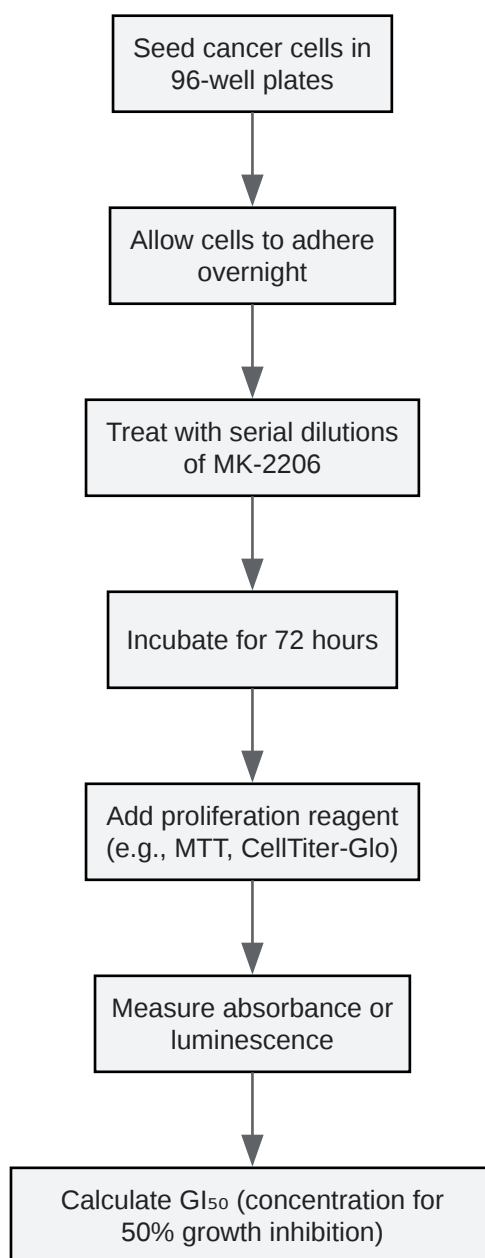
In Vitro Kinase Assay

The inhibitory activity of MK-2206 on Akt isoforms is determined using a recombinant enzyme assay. The protocol involves:

- **Enzyme Preparation:** Purified recombinant human Akt1, Akt2, and Akt3 are used.
- **Substrate:** A synthetic peptide substrate, such as "Crosstide," is utilized.
- **Reaction:** The kinase reaction is initiated by adding ATP (at a concentration around the K_m for each isoform) to a mixture of the enzyme, substrate, and varying concentrations of MK-2206 in a suitable buffer (e.g., Tris-HCl, MgCl₂).
- **Detection:** The amount of phosphorylated substrate is quantified using methods such as radioactive ³²P-ATP incorporation followed by scintillation counting, or non-radioactive methods like ELISA with a phospho-specific antibody.
- **Data Analysis:** IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The effect of MK-2206 on cell proliferation is assessed using various cancer cell lines. A typical workflow is as follows:



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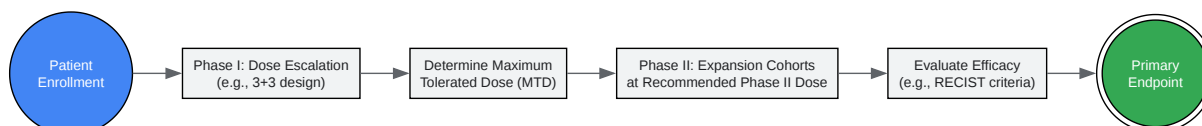
Caption: Workflow for a typical cell-based proliferation assay to evaluate MK-2206 efficacy.

Clinical Development

MK-2206 has been evaluated in numerous clinical trials across a wide range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anticancer agents.^{[1][2][3][4]} These trials have aimed to determine the safety, tolerability, pharmacokinetics, and anti-tumor activity of the compound.^{[1][2][3][4]}

Phase I and II Clinical Trial Design

A common design for early-phase clinical trials involving MK-2206 is a dose-escalation phase to determine the MTD, followed by an expansion phase at the recommended Phase II dose (RP2D) in specific tumor types.



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Caption: A simplified logical flow of a Phase I/II clinical trial for an agent like MK-2206.

Conclusion

While information on "**CCX2206**" is not publicly available, the extensive research on the Akt inhibitor MK-2206 provides a valuable framework for understanding the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. The data and protocols presented here for MK-2206 serve as a robust reference for researchers in the field of oncology drug development. Further investigation would be required to determine if "**CCX2206**" is a distinct entity or related to MK-2206.

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References

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